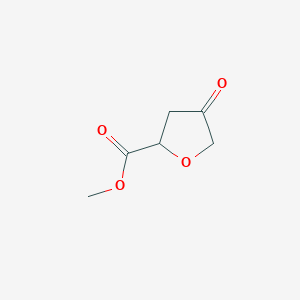

Methyl 4-oxotetrahydrofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxooxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVSNZGUSYYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-12-0 | |

| Record name | methyl 4-oxooxolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 4-oxotetrahydrofuran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the intramolecular Dieckmann condensation of an acyclic diester precursor. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and includes essential analytical data for the characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and reproducibly synthesize this important chemical entity.

Introduction: The Significance of the Tetrahydrofuranone Scaffold

The tetrahydrofuranone ring system is a prevalent motif in a wide array of biologically active natural products and pharmaceutical agents. Its inherent structural features, including the presence of a ketone and an ether linkage within a five-membered ring, provide a versatile scaffold for derivatization and interaction with biological targets. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, leveraging its reactive keto and ester functionalities for further chemical transformations.

Retrosynthetic Analysis and Strategic Approach

The most direct and efficient synthetic route to this compound is through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for the formation of five- and six-membered rings.[1]

Our retrosynthetic analysis identifies dimethyl 2,2'-oxydiacetate (also known as dimethyl diglycolate) as the logical acyclic precursor. The intramolecular cyclization of this 1,6-diester in the presence of a strong base will yield the target β-keto ester.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Mechanism

The synthesis of this compound is a two-step process commencing with the formation of the diester precursor followed by the key Dieckmann cyclization.

Step 1: Synthesis of Dimethyl 2,2'-oxydiacetate

The starting material, dimethyl 2,2'-oxydiacetate, is readily prepared via a Fischer esterification of commercially available 2,2'-oxydiacetic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Step 2: Dieckmann Condensation

The core of the synthesis is the intramolecular cyclization of dimethyl 2,2'-oxydiacetate. This reaction is an example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2] The reaction is initiated by a strong base, such as sodium methoxide or sodium hydride, which deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate.

This enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the β-keto ester, this compound. The reaction is typically driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester by the methoxide base. An acidic workup is then required to neutralize the enolate and isolate the final product.

Caption: Mechanism of the Dieckmann Condensation for the synthesis of the target molecule.

Experimental Protocols

Synthesis of Dimethyl 2,2'-oxydiacetate

A detailed protocol for the synthesis of the starting material can be adapted from standard esterification procedures.

Synthesis of this compound

Materials and Equipment:

-

Dimethyl 2,2'-oxydiacetate

-

Sodium methoxide or sodium hydride

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene.

-

Addition of Diester: A solution of dimethyl 2,2'-oxydiacetate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of the base at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 98136-12-0[3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.75 (dd, J = 8.0, 4.0 Hz, 1H), 4.40 (d, J = 17.0 Hz, 1H), 4.25 (d, J = 17.0 Hz, 1H), 3.80 (s, 3H), 3.00 (dd, J = 18.0, 8.0 Hz, 1H), 2.75 (dd, J = 18.0, 4.0 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 206.0, 170.0, 75.0, 70.0, 53.0, 45.0.

-

IR (neat, cm⁻¹): 1750 (C=O, ester), 1720 (C=O, ketone), 1180 (C-O, ether).

-

Mass Spectrometry (EI): m/z 144 (M⁺).

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound via a Dieckmann condensation. The provided experimental framework and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The versatility of the tetrahydrofuranone scaffold ensures that this synthetic intermediate will continue to be of significant interest in the development of novel chemical entities with potential therapeutic applications.

References

Sources

An In-depth Technical Guide to Methyl 4-oxotetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the tetrahydrofuran motif stands out as a privileged scaffold, present in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a particularly interesting derivative: Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS No: 98136-12-0).[3][4][5][6][7]

As a bifunctional molecule incorporating a β-keto ester system within a γ-butyrolactone framework, this compound presents a unique chemical profile.[8][9] Understanding its physicochemical properties is paramount for its effective utilization as a building block in complex organic synthesis and for predicting its behavior in biological systems. This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical methodologies and the chemical principles governing its reactivity.

Core Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physicochemical data for this compound. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not readily found in the literature. Therefore, predicted values from validated computational models are provided to guide researchers.[10][11]

| Property | Value | Source/Method |

| IUPAC Name | methyl 4-oxooxolane-2-carboxylate | Fluorochem[3] |

| CAS Number | 98136-12-0 | AChemBlock, Fluorochem[3][4] |

| Molecular Formula | C₆H₈O₄ | AChemBlock, Fluorochem[3][4] |

| Molecular Weight | 144.13 g/mol | AChemBlock, Fluorochem[3][4] |

| Physical Form | Liquid or Solid | Sigma-Aldrich[12] |

| Relative Density | 1.265 | Fluorochem[3] |

| Predicted Boiling Point | 245.5 ± 25.0 °C | AAT Bioquest Boiling Point Predictor[10] |

| Predicted Melting Point | 35.2 ± 28.0 °C | AAT Bioquest Melting Point Predictor[11] |

| Predicted Aqueous Solubility | High | Rowan University Solubility Predictor[8] |

| Purity | Typically ≥95% | AChemBlock, Fluorochem[3][4] |

Rationale for Predictive Modeling: In the absence of comprehensive experimental data, computational prediction of physicochemical properties serves as an invaluable tool for initial experimental design. Algorithms for boiling and melting point prediction often utilize a molecule's SMILES (Simplified Molecular-Input Line-Entry System) notation to calculate these properties based on its structure.[10][11] Similarly, solubility predictors can estimate a compound's behavior in various solvents, aiding in the selection of appropriate reaction and purification conditions.[8][13][14]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Predicted ¹H and ¹³C NMR data are presented below, offering a guide for the analysis of experimentally obtained spectra. Online prediction tools utilize extensive databases of known spectra to estimate chemical shifts.[15][16][17]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.80 | dd | 1H | H2 |

| ~4.40 | d | 1H | H5a |

| ~4.20 | d | 1H | H5b |

| ~3.80 | s | 3H | OCH₃ |

| ~3.00 | dd | 1H | H3a |

| ~2.80 | dd | 1H | H3b |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~205 | C4 (ketone) |

| ~170 | C1 (ester carbonyl) |

| ~75 | C2 |

| ~70 | C5 |

| ~53 | OCH₃ |

| ~45 | C3 |

Interpretation Insights: The proton at the C2 position is expected to be a doublet of doublets due to coupling with the two diastereotopic protons at the C3 position. The protons on C5, adjacent to the ether oxygen, will also be diastereotopic and appear as distinct signals, likely doublets due to geminal coupling. The methyl protons of the ester will appear as a singlet. In the ¹³C NMR spectrum, the two carbonyl carbons (ketone and ester) will be the most downfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key absorptions would be:

-

~1760 cm⁻¹: C=O stretch of the γ-butyrolactone (ester).

-

~1720 cm⁻¹: C=O stretch of the ketone.

-

~1200-1000 cm⁻¹: C-O stretching of the ester and ether linkages.

Causality in IR Absorptions: The exact positions of the carbonyl stretches are influenced by ring strain and electronic effects. The γ-butyrolactone carbonyl typically appears at a higher frequency than a standard acyclic ester. The presence of two distinct carbonyl peaks would be a strong indicator of the keto-ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 144. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).

Synthesis and Reactivity: A Chemist's Perspective

The chemical behavior of this compound is dictated by the interplay of its functional groups. As a β-keto ester, the methylene protons at the C3 position are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate.[8][9] This enolate is a versatile nucleophile for a variety of carbon-carbon bond-forming reactions.

Proposed Synthetic Pathway

Caption: Proposed synthetic route via Michael addition and subsequent cyclization.

Step-by-Step Protocol:

-

Enolate Formation: Methyl glyoxylate is treated with a base, such as sodium methoxide, in an aprotic solvent like THF to generate the corresponding enolate.

-

Michael Addition: The enolate then acts as a nucleophile in a Michael 1,4-conjugate addition to methyl acrylate. This forms a linear diester intermediate.

-

Intramolecular Cyclization: Upon workup or with further base catalysis, the intermediate undergoes an intramolecular cyclization, akin to a Dieckmann condensation, to form the five-membered tetrahydrofuran ring.[6][22][23][24] The alkoxide generated from the ester on the acrylate portion attacks the ketone on the glyoxylate portion, leading to the final product after protonation.

Rationale for this approach: The Michael addition is a reliable method for forming carbon-carbon bonds and is well-suited for the construction of the carbon skeleton of the target molecule. The subsequent intramolecular cyclization is a thermodynamically favorable process for the formation of a five-membered ring.

Key Reactions and Reactivity Profile

The presence of both a ketone and an ester allows for selective chemical transformations. The ketone can undergo reactions such as reduction to a secondary alcohol or reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The acidic protons at C3 allow for alkylation and acylation reactions via the enolate.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

Substituted tetrahydrofurans are key structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals.[12][25] this compound, with its multiple functional groups, serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The ketone can be functionalized to introduce diversity, while the ester can be converted to an amide or other bioisosteres to modulate pharmacokinetic properties.

Safety and Handling

According to supplier safety data, this compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its physicochemical properties, characterized by a combination of experimental data and reliable computational predictions, provide a solid foundation for its application. A deeper understanding of its synthesis and reactivity, rooted in the principles of β-keto ester chemistry, empowers researchers to harness its full potential in the development of novel molecules with desired biological activities.

References

- AAT Bioquest. Boiling Point Predictor. AAT Bioquest, Inc. Accessed January 2, 2026.

- Rowan University. Predicting Solubility. Rowan University. Accessed January 2, 2026.

- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Accessed January 2, 2026.

- Attia, L., Burns, J., et al. A new model predicts how molecules will dissolve in different solvents. MIT News. Published August 19, 2025.

- Chemaxon. Solubility prediction - Chemaxon's Solubility Predictor. Chemaxon. Accessed January 2, 2026.

- AAT Bioquest. Boiling Point Predictor. AAT Bioquest, Inc. Accessed January 2, 2026.

- AAT Bioquest. Melting Point Predictor. AAT Bioquest, Inc. Accessed January 2, 2026.

- Sigma-Aldrich. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0. Sigma-Aldrich. Accessed January 2, 2026.

- Fluorochem. This compound. Fluorochem. Accessed January 2, 2026.

- Benchchem. Application Notes and Protocols for the Preparation of Tetrahydrothiopyran-4-one Derivatives via Dieckmann Condensation. Benchchem. Accessed January 2, 2026.

- ResearchGate. Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?.

- MIT News. A new model predicts how molecules will dissolve in different solvents. MIT News. Published August 19, 2025.

- ChemBK. 98136-12-0. ChemBK. Accessed January 2, 2026.

- Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Accessed January 2, 2026.

- AChemBlock. This compound 95% | CAS: 98136-12-0. AChemBlock. Accessed January 2, 2026.

- Emmanuel, G. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Published June 25, 2024.

- Chemenu.

- Brooks, J. L., et al. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC. Accessed January 2, 2026.

- Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Published 2010.

- Chemistry LibreTexts. Dieckmann Condensation. Chemistry LibreTexts. Published January 22, 2023.

- Hanhong Scientific. This compound 98136-12-0 CAS NO.98136-12-0. Hanhong Scientific. Accessed January 2, 2026.

- Aaronchem. 98136-12-0 | MFCD24698451 | this compound. Aaronchem. Accessed January 2, 2026.

- Mei, Y., & Du, Y. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- Chemaxon. NMR Predictor | Chemaxon Docs. Chemaxon. Accessed January 2, 2026.

- Khan, S., et al. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Published March 23, 2021.

- NMRDB.org. Simulate and predict NMR spectra. NMRDB.org. Accessed January 2, 2026.

- NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. Accessed January 2, 2026.

- YouTube. A free easy tool for predicting NMR chemical shifts. YouTube. Published December 27, 2021.

- nmrshiftdb2. open nmr database on the web. nmrshiftdb2. Accessed January 2, 2026.

- Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. Accessed January 2, 2026.

- YouTube. Synthesis using the Michael Reaction. YouTube. Published March 11, 2020.

- Homi Bhabha National Institute. MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. Accessed January 2, 2026.

- Organic Chemistry Frontiers (RSC Publishing). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers (RSC Publishing). Accessed January 2, 2026.

Sources

- 1. 98136-12-0|this compound|BLD Pharm [bldpharm.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 4. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound 95% | CAS: 98136-12-0 | AChemBlock [achemblock.com]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 11. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 12. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 14. chemaxon.com [chemaxon.com]

- 15. Simulate and predict NMR spectra [nmrdb.org]

- 16. Visualizer loader [nmrdb.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Michael Addition [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. hbni.ac.in [hbni.ac.in]

- 21. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. chembk.com [chembk.com]

- 24. researchgate.net [researchgate.net]

- 25. Melting Point models - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

Methyl 4-oxotetrahydrofuran-2-carboxylate CAS number 98136-12-0

An In-depth Technical Guide to Methyl 4-oxotetrahydrofuran-2-carboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 98136-12-0), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical behavior, analytical characterization, and strategic applications of this valuable intermediate.

Introduction and Core Properties

This compound is a key organic intermediate featuring a γ-butyrolactone (GBL) scaffold, a privileged structure in numerous natural products and pharmacologically active compounds.[1] Its structure incorporates a ketone and a methyl ester, rendering it a bifunctional molecule with significant potential for synthetic diversification. This dual reactivity makes it an attractive starting point for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates.[2][3]

The molecule's utility stems from its rigid tetrahydrofuran ring, which serves as a conformational anchor, and the strategically placed functional groups that allow for selective chemical modifications. It is primarily used in the development of pharmaceutical intermediates, including analogs of gamma-aminobutyric acid (GABA) and various neuroprotective and anticonvulsant agents.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98136-12-0 | [5][6] |

| Molecular Formula | C₆H₈O₄ | [5][7] |

| Molecular Weight | 144.13 g/mol | [5][7] |

| IUPAC Name | methyl 4-oxooxolane-2-carboxylate | [6] |

| Purity | Typically ≥95% | [6][7] |

| Appearance | Varies; often cited as a liquid or solid | [4][8] |

| Relative Density | 1.265 | [6] |

| Storage | 2-8°C, under inert gas, sealed from moisture | [2][9] |

Synthesis: The Dieckmann Condensation Pathway

The most logical and efficient synthesis of this five-membered cyclic β-keto ester is through an intramolecular Claisen condensation, known as the Dieckmann cyclization.[10][11] This powerful carbon-carbon bond-forming reaction is ideal for creating 5- and 6-membered rings from acyclic diesters.[12][13]

Mechanistic Rationale

The Dieckmann condensation is a base-catalyzed intramolecular reaction. The choice of base is critical; a strong, non-nucleophilic base is required, and typically the corresponding alkoxide of the ester (e.g., sodium methoxide for a methyl ester) is used to prevent transesterification.

The mechanism proceeds through several key steps:

-

Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[13]

-

Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[12]

-

Ring Closure & Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the alkoxide leaving group to yield the cyclic β-keto ester.[13]

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base readily deprotonates this position, forming a resonance-stabilized enolate. This irreversible step is the thermodynamic driving force that pushes the reaction to completion.[12]

-

Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final product.

References

- 1. scilit.com [scilit.com]

- 2. This compound [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 4-oxotetrahydrofuran-2-carboxylate98136-12-0, CasNo.98136-12-0 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]

- 5. 98136-12-0 | MFCD24698451 | this compound [aaronchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound 95% | CAS: 98136-12-0 | AChemBlock [achemblock.com]

- 8. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]

- 9. 98136-12-0|this compound|BLD Pharm [bldpharm.com]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 12. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of Methyl 4-oxotetrahydrofuran-2-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of Methyl 4-oxotetrahydrofuran-2-carboxylate, a key heterocyclic building block in organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods (¹H, ¹³C, COSY). Each step is framed as a piece of a larger puzzle, demonstrating how orthogonal analytical techniques are synthesized to build an unassailable structural proof. The causality behind experimental choices is explained, and detailed, field-tested protocols are provided to ensure reproducibility and self-validation.

Introduction: The Significance of a γ-Keto Ester

This compound belongs to the class of γ-keto esters, compounds of significant interest due to their bifunctional nature.[1] The presence of both a ketone and an ester functional group within a cyclic tetrahydrofuran framework makes this molecule a versatile precursor for synthesizing more complex heterocyclic systems and biologically active molecules.[1] Its structure, featuring a chiral center at the C2 position, also presents opportunities for asymmetric synthesis. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent chemical investigations are built. This guide will walk through the logical workflow for confirming the identity and connectivity of this molecule from first principles.

The Elucidation Strategy: A Multi-Faceted Approach

Structural elucidation is an iterative process of hypothesis and confirmation. Our strategy begins with determining the molecular formula and identifying the functional groups present. We then use high-resolution NMR techniques to piece together the carbon-hydrogen framework, confirming the precise arrangement of every atom.

Caption: Workflow for Spectroscopic Structure Elucidation.

Step I: Molecular Formula Determination via Mass Spectrometry (MS)

Expertise & Causality: The first and most fundamental question is "What is the molecular weight and formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike low-resolution MS, HRMS provides mass measurements with enough precision (typically to four decimal places) to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For our target molecule, C₆H₈O₄, the expected exact mass is 144.04226.

Expected Outcome & Interpretation: Upon analysis, a prominent peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺.

The fragmentation pattern also offers initial structural clues. Cleavages alpha to carbonyl groups are common.[3][4] We would anticipate fragments corresponding to the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an ESI-Time of Flight (TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions. The formula C₆H₈O₄ should be the only logical fit.

Step II: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the types of bonds, and thus the functional groups, present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we are specifically looking for evidence of two distinct carbonyl groups (ketone and ester) and C-O bonds associated with the ester and the ether in the furanone ring.

Expected Outcome & Interpretation: The IR spectrum should display strong absorption bands in the carbonyl region (1700-1800 cm⁻¹). Because esters and ketones have slightly different vibrational frequencies, we expect to see two distinct peaks or a broadened peak in this region. The characteristic C-O stretching of the ester and ether will appear in the fingerprint region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |

| ~1760 | C=O Stretch | Ketone (in a five-membered ring) | [5] |

| ~1740 | C=O Stretch | Ester | [5] |

| 3000-2850 | C-H Stretch | Aliphatic CH₂ and CH | [6] |

| 1250-1050 | C-O Stretch | Ester and Ether | [7][8] |

Note: The ketone stretch is shifted to a higher frequency due to the ring strain of the five-membered ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: No special preparation is needed for a liquid sample. Place a single drop of the neat liquid directly onto the ATR crystal.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Label the major absorption peaks and assign them to their corresponding functional groups.

Step III: Assembling the Framework with NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and relative numbers of ¹H and ¹³C atoms.

A. Proton NMR (¹H NMR): Mapping the Protons

¹H NMR tells us four key things:

-

Number of Signals: The number of distinct proton environments.

-

Chemical Shift (δ): The electronic environment of each proton. Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield).

-

Integration: The area under each signal, which is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The number of adjacent protons, governed by the n+1 rule.

Expected Outcome & Interpretation: Based on the structure, we expect four distinct signals:

-

A singlet for the methyl ester protons (no adjacent protons).

-

A methine proton at C2, which will be a multiplet due to splitting by the two C3 protons.

-

Two diastereotopic protons at C3, which will be complex multiplets due to splitting by each other and the C2 proton.

-

Two protons at C5, which will likely appear as a multiplet.

| Assignment | Expected Chemical Shift (δ, ppm) | Integration | Expected Multiplicity |

| -OCH₃ | 3.7 - 3.8 | 3H | Singlet (s) |

| H-2 | 4.8 - 5.0 | 1H | Doublet of Doublets (dd) |

| H-3a, H-3b | 2.6 - 2.9 | 2H | Multiplets (m) |

| H-5a, H-5b | 4.3 - 4.5 | 2H | Multiplets (m) |

B. Carbon NMR (¹³C NMR): The Carbon Skeleton

¹³C NMR provides a count of the unique carbon environments in the molecule. Chemical shifts are highly diagnostic, especially for carbonyl carbons.

Expected Outcome & Interpretation: We expect to see six distinct carbon signals.

-

Two signals in the carbonyl region (>160 ppm): one for the ester and one for the ketone.

-

Four signals in the aliphatic region (10-80 ppm).

| Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone, C4) | 205 - 215 |

| C=O (Ester) | 168 - 172 |

| C-2 | 75 - 80 |

| C-5 | 70 - 75 |

| -OCH₃ | 52 - 55 |

| C-3 | 35 - 40 |

C. 2D NMR (COSY): Confirming Connectivity

While ¹H and ¹³C NMR provide the pieces, a Correlation Spectroscopy (COSY) experiment connects them. A COSY spectrum shows which protons are coupled (i.e., adjacent) to each other. Cross-peaks appear between signals of protons that are splitting each other.

Expected Outcome & Interpretation:

-

A cross-peak between the H-2 signal and the H-3 signals.

-

A cross-peak between the two different H-3 signals (geminal coupling).

-

No cross-peaks to the -OCH₃ singlet, confirming it is isolated.

Caption: Expected ¹H-¹H COSY correlations.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate ¹H signals and pick peaks for all spectra.

Final Synthesis: Confirming the Structure

The final step is to synthesize all the data into a single, coherent proof.

-

MS confirms the molecular formula is C₆H₈O₄. [2]

-

IR confirms the presence of a ketone, an ester, and C-O bonds.

-

¹³C NMR shows six unique carbons, including two distinct carbonyls in the expected regions for a ketone and an ester.

-

¹H NMR shows four distinct proton environments with the correct integrations (1:2:2:3).

-

The COSY spectrum definitively links H-2 to the protons on C-3, establishing the -CH(COOCH₃)-CH₂- fragment. The chemical shifts of the C5 protons are consistent with their position adjacent to both the ring oxygen and the ketone, completing the ring structure.

All spectroscopic data converge, providing unambiguous confirmation of the structure as This compound .

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 95% | CAS: 98136-12-0 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-oxotetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS No. 98136-12-0) is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, incorporating both a ketone and an ester moiety on a tetrahydrofuran scaffold, makes it a versatile precursor for more complex molecular architectures, particularly in the development of novel therapeutic agents.

This guide provides an in-depth analysis of the key spectroscopic data points required to identify and characterize this molecule. It is important to note that publicly accessible, experimentally verified spectra for this specific compound are scarce. Therefore, this document leverages high-fidelity predictive modeling and data from analogous structures to provide a robust framework for its characterization. The principles and protocols outlined herein are designed to serve as a self-validating system for researchers working with this or structurally related compounds.

Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The IUPAC name is methyl 4-oxooxolane-2-carboxylate, and its chemical formula is C₆H₈O₄, with a molecular weight of 144.13 g/mol . For clarity in the following sections, the atoms are numbered as shown below.

Part 1: Predicted Spectroscopic Data & Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectrum for this compound shows five distinct signals, plus the solvent reference.

| Predicted Shift (δ ppm) | Multiplicity | Integration | Assigned Proton(s) | Rationale |

| ~4.85 | dd | 1H | H-2 | This proton is deshielded by two adjacent oxygen atoms (ether and ester), placing it significantly downfield. It is coupled to the two non-equivalent H-3 protons, resulting in a doublet of doublets (dd). |

| ~4.45 | dd | 1H | H-5a | Part of a diastereotopic pair on C-5, adjacent to the ether oxygen. It experiences geminal coupling with H-5b and is deshielded by the oxygen atom. |

| ~4.30 | d | 1H | H-5b | The other proton of the diastereotopic pair on C-5. Its chemical shift differs from H-5a due to their different spatial relationships with the rest of the molecule. |

| ~3.80 | s | 3H | -OCH₃ | The three equivalent protons of the methyl ester group show a characteristic singlet in this region. |

| ~3.05 | dd | 1H | H-3a | Part of a diastereotopic pair on C-3, adjacent to the ketone. It is coupled geminally to H-3b and vicinally to H-2. The proximity to the C=O group deshields it. |

| ~2.85 | dd | 1H | H-3b | The second proton on C-3. Its distinct chemical shift relative to H-3a confirms their diastereotopic nature. |

Expert Insight: The non-equivalence of the protons on C-3 (H-3a, H-3b) and C-5 (H-5a, H-5b) is a key feature. C-2 is a chiral center, which makes the molecule asymmetric. This asymmetry renders the geminal protons on the adjacent methylene groups diastereotopic, meaning they reside in chemically different environments and thus have different chemical shifts and couplings. This is a critical observation for confirming the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are predicted.

| Predicted Shift (δ ppm) | Assigned Carbon | Rationale |

| ~205.0 | C-4 | The ketone carbonyl carbon is highly deshielded and appears furthest downfield.[1] |

| ~170.0 | Ester C=O | The ester carbonyl carbon is also significantly deshielded, but typically appears slightly upfield from a ketone.[1] |

| ~77.0 | C-2 | This carbon is bonded to two oxygen atoms (ether and ester), causing a strong downfield shift into the typical range for acetal-like carbons. |

| ~70.0 | C-5 | Bonded to the ether oxygen, this methylene carbon appears in the characteristic region for carbons adjacent to an ether linkage. |

| ~53.0 | -OCH₃ | The methyl ester carbon signal is expected in this standard region. |

| ~45.0 | C-3 | This methylene carbon is adjacent to the ketone. It is the most upfield of the ring carbons as it is only attached to other carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptional for identifying functional groups. The key diagnostic signals for this molecule are the two distinct carbonyl stretches.

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~1755 | C=O Stretch (Ketone) | Five-membered rings (lactones, cyclic ketones) introduce ring strain, which shifts the C=O absorption to a higher frequency than in an acyclic ketone. A value around 1750-1760 cm⁻¹ is expected.[2] |

| ~1740 | C=O Stretch (Ester) | The ester carbonyl stretch is also very strong and sharp. Its position is standard for a saturated methyl ester. The presence of two strong, sharp peaks in this region is highly indicative of the target structure.[2] |

| ~2960, 2850 | C-H Stretch (sp³) | Standard absorptions for the methylene and methyl C-H bonds. |

| ~1250 - 1050 | C-O Stretch | This region will contain strong, complex bands corresponding to the C-O single bond stretches of both the ether and the ester functionalities. |

Reference Data Insight: The IR spectrum of a similar five-membered ring lactone, γ-butyrolactone, shows a very strong carbonyl absorption at approximately 1770 cm⁻¹. This supports the prediction of a high-frequency C=O stretch for the cyclic ketone in our target molecule.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which acts as a structural fingerprint. For this molecule, under Electron Ionization (EI), the following would be expected.

| m/z Value | Proposed Fragment | Rationale |

| 144 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule C₆H₈O₄. |

| 113 | [M - OCH₃]⁺ | A common and significant fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da).[5][6] |

| 85 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy radical group (•COOCH₃, 59 Da) via cleavage of the C2-C(O) bond. This is a characteristic fragmentation for esters.[5][6] |

| 57 | [C₃H₅O]⁺ | Likely resulting from cleavage of the tetrahydrofuran ring. Ring fragmentations in tetrahydrofuran derivatives are common. |

| 43 | [CH₃CO]⁺ | The acetyl cation, a common fragment indicating the presence of a methyl ketone-like structure, formed after ring opening and rearrangement. |

Part 2: Experimental Protocols & Workflows

As a Senior Application Scientist, the integrity of data begins with rigorous and well-understood experimental protocols. The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed above.

Protocol for NMR Data Acquisition (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its excellent dissolving power for polar organic molecules and its relatively clean spectral window.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and initiate spinning (typically 20 Hz) to average out magnetic field inhomogeneities.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is critical as it compensates for any magnetic field drift during the experiment, ensuring spectral accuracy.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. This directly impacts the resolution and lineshape of the NMR signals.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum. A 30° or 45° pulse angle is often sufficient to reduce experiment time without saturating the signals.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

-

Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) and a longer relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio.

-

Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the ATR crystal.

-

Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

-

Data Acquisition:

-

Scan the sample, typically over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio. The resulting spectrum will show absorption bands as peaks pointing downwards.

-

Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer. For a stable, relatively volatile compound like this, Gas Chromatography (GC-MS) is an ideal method. A direct insertion probe can also be used.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy is sufficient to cause reproducible fragmentation, creating the "fingerprint" mass spectrum.

-

-

Analysis:

-

The analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Part 3: Integrated Data Analysis Workflow

Confirming a chemical structure is a puzzle where each spectrum provides a different set of clues. The logical workflow below illustrates how a researcher would integrate the data to arrive at an unambiguous structure confirmation.

This workflow demonstrates a self-validating system. The molecular formula derived from MS must be consistent with the functional groups identified by IR and the carbon/proton count from NMR. The final connectivity map from ¹H NMR must accommodate all other data points to confirm the final structure.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. Based on predictive analysis, its identity is anchored by several key features: a molecular ion at m/z 144; two distinct, high-frequency carbonyl peaks in the IR spectrum; six unique carbon signals in the ¹³C NMR spectrum, including two downfield carbonyls; and a ¹H NMR spectrum characterized by five distinct signals, including diastereotopic protons at the C-3 and C-5 positions. By following the rigorous experimental protocols and integrated analysis workflow detailed in this guide, researchers can confidently identify and characterize this valuable synthetic intermediate.

References

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711.

- ResearchGate. (n.d.). Fourier transform infrared spectrum of a typical aqueous-based γ-butyrolactone (GBL) product.

- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters.

- Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters.

- Dampc, M., et al. (2011). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Journal of Physics B: Atomic, Molecular and Optical Physics, 44(5).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). Gamma Butyrolactone(96-48-0) IR Spectrum.

- National Institute of Standards and Technology. (n.d.). Butyrolactone. NIST Chemistry WebBook.

- SpectraBase. (n.d.). gamma-Butyrolactone - Optional[ATR-IR] - Spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749).

- SWGDRUG.org. (2005). gamma-butyrolactone.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Gergov, M., et al. (2001). Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en-. Journal of Mass Spectrometry, 36(9), 998-1012.

- The Benicewicz Group. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs.

- ChemicalBook. (n.d.). (s)-(+)-5-oxotetrahydrofuran-2-carboxylic acid(21461-84-7) 1 h nmr.

- National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.

- CHAPTER 2 Fragmentation and Interpret

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- PROSPRE. (n.d.). 1H NMR Predictor.

- Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.

- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.

- Cheminfo.org. (n.d.). IR spectra prediction.

- Cheminfo.org. (n.d.). Infrared spectra prediction.

- CASPRE. (n.d.). 13C NMR Predictor.

- PubChem. (n.d.). Methyl 5-oxotetrahydrofuran-2-carboxylate.

- SpectraBase. (n.d.). (2S)-5-Oxotetrahydro-2-furancarboxylic acid - Optional[1H NMR] - Spectrum.

- ResearchGate. (2021). How to predict IR spectra of a compound?

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

Sources

A Technical Guide to Methyl 4-oxotetrahydrofuran-2-carboxylate: Commercial Availability, Synthesis, and Applications in Chemical Research

Executive Summary

Methyl 4-oxotetrahydrofuran-2-carboxylate is a specialized heterocyclic building block of increasing interest to researchers in medicinal chemistry and agrochemical synthesis. Its bifunctional nature, featuring a ketone and an ester on a stable tetrahydrofuran scaffold, presents a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, outlines a plausible and referenced synthetic strategy, and explores its potential applications by drawing parallels with structurally related bioactive molecules. For laboratory professionals, this document consolidates critical data on procurement, synthesis, handling, and strategic utility, serving as a comprehensive resource for incorporating this reagent into research and development workflows.

Compound Profile and Physicochemical Properties

This compound is characterized by the CAS Number 98136-12-0.[1][2][3] The core structure contains a five-membered tetrahydrofuran ring, functionalized with a ketone at the C4 position and a methyl ester at the C2 position. This arrangement provides two distinct reactive sites for synthetic elaboration, making it a valuable intermediate.

Table 2.1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 98136-12-0 | [1][2][3][4] |

| Molecular Formula | C₆H₈O₄ | [1][2][3] |

| Molecular Weight | 144.13 g/mol | [1][2][3] |

| Canonical SMILES | COC(=O)C1CC(=O)CO1 | [1][2] |

| Purity (Typical) | ≥95% | [1][2] |

| MDL Number | MFCD24698451 |[1][2][3] |

Commercial Availability & Procurement Strategy

This compound is not a bulk commodity chemical but rather a specialty reagent available in research-scale quantities. Procurement typically involves sourcing from specialized chemical suppliers who cater to the life sciences and drug discovery sectors.

Analysis of Commercial Landscape: The pricing structure observed across multiple vendors indicates that this compound is synthesized in small batches.[1][2][3] Researchers should anticipate lead times that can range from a few days for domestic stock to several weeks for international shipments.[1][3] While gram-scale quantities are readily quoted, larger, multi-kilogram orders require custom synthesis inquiries.[3]

Table 3.1: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities | Notes |

|---|---|---|---|

| Fluorochem | 95.0% | 100 mg, 250 mg | Stocks in UK, Germany, and China.[1] |

| AChemBlock | 95% | 1 g | Ships from San Francisco; bulk quote available.[2] |

| ChemUniverse | 95% | 100 mg, 250 mg | Blanket purchase orders accepted for large quantities.[3] |

| BLD Pharm | N/A | Available | Offers various analytical data (NMR, HPLC, etc.).[4] |

Procurement Recommendations:

-

Verify CAS Number: Due to the existence of the structural isomer, Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0), it is critical to confirm CAS 98136-12-0 when ordering.[5]

-

Request Certificate of Analysis (CoA): For any research application, obtaining a lot-specific CoA is essential to confirm purity and structural identity via NMR or other spectroscopic methods.

-

Plan for Lead Times: Given its status as a non-commodity chemical, factor in potential shipping and synthesis delays into experimental timelines.

Synthesis and Methodologies

While specific peer-reviewed syntheses for the 2-carboxylate isomer are not abundant, a robust pathway can be proposed based on well-established organocatalytic reactions and analogous procedures for the 3-carboxylate isomer.[5][6] The most logical approach involves a Michael addition followed by an intramolecular Dieckmann condensation.

Retrosynthetic Analysis

A logical disconnection strategy breaks the C2-C3 bond, identifying a glyoxylate derivative and an acrylate as suitable starting materials. This approach is synthetically convergent and utilizes readily available precursors.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The forward synthesis involves the base-catalyzed addition of methyl glycolate to methyl acrylate to form the acyclic diester intermediate. Subsequent treatment with a strong base induces an intramolecular Dieckmann condensation to form the β-keto ester, which upon acidic workup yields the desired product.

Caption: Proposed two-step synthetic workflow.

Adapted Experimental Protocol

This protocol is adapted from the synthesis of the 3-carboxylate isomer and represents a viable starting point for optimization.[5][6]

Step 1: Michael Addition

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous diethyl ether.

-

Reagent Addition: Methyl glycolate (1.0 eq) is added dropwise to the stirred slurry at room temperature. The reaction is stirred for 14 hours to ensure complete formation of the sodium salt.[6]

-

Solvent Exchange: The ether is removed under vacuum. Anhydrous DMSO is added to the resulting solid.

-

Michael Reaction: The mixture is cooled to 0°C, and methyl acrylate (1.1 eq) is added dropwise. The reaction is stirred for 15 minutes at 0°C, then allowed to warm to room temperature and stirred for an additional 45 minutes.[6]

-

Scientist's Rationale: Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the hydroxyl group of methyl glycolate. The subsequent Michael addition to methyl acrylate proceeds efficiently in a polar aprotic solvent like DMSO.

-

Step 2: Dieckmann Condensation and Workup

-

Cyclization: The reaction mixture from Step 1, containing the intermediate diester, is treated with an additional equivalent of a strong base (e.g., sodium hydride or sodium methoxide) to initiate the intramolecular Dieckmann condensation. The reaction is typically heated to drive the cyclization to completion.

-

Quenching: The reaction is carefully poured into a cold, dilute solution of sulfuric or hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

-

Scientist's Rationale: The Dieckmann condensation is a classic method for forming five- and six-membered rings via an intramolecular Claisen condensation of a diester. The acidic workup is crucial to neutralize the reaction and protonate the enolate intermediate, yielding the final β-keto ester product.

-

Applications in Research & Development

The synthetic utility of this compound stems from its two orthogonal functional groups, which can be selectively manipulated.

Core Utility as a Heterocyclic Building Block

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. The presence of both a ketone and an ester allows for a wide range of subsequent chemical transformations.

Caption: Potential synthetic elaborations from the core scaffold.

Precursor for Bioactive Scaffolds

-

Agrochemicals: The tetrahydrofuran-2-carboxylate core is a known building block for synthetic crop protection products. For instance, cis-4-aminotetrahydrofuran-2-carboxylic acid esters are crucial intermediates in the synthesis of modern agrochemicals, highlighting the industrial relevance of this scaffold.[7] The ketone at the C4 position of the title compound provides a direct handle to introduce the C4-amino group via reductive amination.

-

Medicinal Chemistry: Structurally related furanones are actively being investigated as therapeutic agents.

-

The 3-carboxylate isomer is a documented precursor for fused-pyrimidine derivatives that act as novel GPR119 agonists, a target for metabolic diseases.[5]

-

Other substituted furan-2-carboxylic acid derivatives have emerged as a promising class of antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis.[8]

-

The tetrahydrofuran motif is generally valued for improving the physicochemical properties of drug candidates, and its use as a "green" solvent in purification is also gaining traction.[9]

-

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[1][2]

Table 6.1: GHS Hazard Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Harmful/Irritant | [1][2] |

| Signal Word | Warning | [1][2] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [2] | |

| H319 | Causes serious eye irritation. | [2] |

| | H335 | May cause respiratory irritation. |[2][10] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[2][10]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Recommended storage temperature is often between 0-8 °C.[2]

Conclusion

This compound is a high-value, specialized chemical building block with significant potential in applied synthetic chemistry. While its commercial availability is restricted to research-scale quantities from a select group of suppliers, its versatile bifunctional structure justifies its use in complex target-oriented synthesis. The synthetic pathways are accessible through established chemical transformations, and its structural similarity to known bioactive cores in both agrochemical and pharmaceutical domains makes it a compelling starting point for new discovery programs. Researchers equipped with the information in this guide can confidently source, synthesize, and strategically employ this reagent in their R&D endeavors.

References

-

ChemUniverse. This compound [Q12185]. [Link]

-

Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(11), 1843-1845. [Link]

-

MDPI. Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. [Link]

- Google Patents. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.

-

PubChem. Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

Royal Society of Chemistry. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound 95% | CAS: 98136-12-0 | AChemBlock [achemblock.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 98136-12-0|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]

- 6. 57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate | Esters | Ambeed.com [ambeed.com]

- 7. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]

- 8. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 9. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-oxotetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrofuranone Core

Substituted tetrahydrofurans are privileged scaffolds in a vast array of biologically active molecules and natural products.[1] The inherent structural features of this heterocyclic system, including its polarity and ability to participate in hydrogen bonding, make it a crucial pharmacophore in medicinal chemistry. Specifically, the 4-oxotetrahydrofuran-2-carboxylate moiety serves as a versatile building block in the synthesis of complex molecular architectures, finding applications in the development of novel therapeutics. This guide provides a detailed exploration of the synthetic pathways leading to methyl 4-oxotetrahydrofuran-2-carboxylate, with a focus on the strategic selection of starting materials and the mechanistic intricacies of the key transformations.

Primary Synthetic Strategy: The Dieckmann Condensation

The most convergent and widely employed strategy for the synthesis of cyclic β-keto esters, such as this compound, is the Dieckmann condensation.[2][3][4][5][6] This intramolecular Claisen condensation of a diester is a robust and efficient method for the formation of five- and six-membered rings.[4][6][7][8][9]

Mechanistic Overview

The Dieckmann condensation proceeds via the following key steps:[1][2][4][8][9]

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to generate a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.

-

Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup is required to protonate the resulting enolate and yield the final neutral β-keto ester product.

Caption: Generalized mechanism of the Dieckmann condensation.

Strategic Selection of Starting Materials

The key to a successful synthesis of this compound via the Dieckmann condensation lies in the judicious choice of the acyclic diester precursor. A highly suitable and accessible starting point is the synthesis of dimethyl 2-(2-methoxy-2-oxoethoxy)succinate . This precursor contains the necessary 1,6-diester functionality poised for intramolecular cyclization to the desired five-membered tetrahydrofuranone ring.

Synthesis of the Acyclic Diester Precursor

The precursor, dimethyl 2-(2-methoxy-2-oxoethoxy)succinate, can be prepared from commercially available and relatively inexpensive starting materials: dimethyl succinate and methyl chloroacetate. The synthesis involves a nucleophilic substitution reaction where the enolate of dimethyl succinate attacks methyl chloroacetate.

Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxy-2-oxoethoxy)succinate

-

Enolate Formation: To a solution of dimethyl succinate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

-

Nucleophilic Substitution: Methyl chloroacetate (1.2 eq) is then added dropwise to the solution, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure dimethyl 2-(2-methoxy-2-oxoethoxy)succinate.

The Key Transformation: Dieckmann Cyclization

With the acyclic diester precursor in hand, the crucial Dieckmann condensation can be performed to construct the target tetrahydrofuranone ring. The choice of base and reaction conditions is critical for achieving a high yield and minimizing side reactions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of dimethyl 2-(2-methoxy-2-oxoethoxy)succinate (1.0 eq) in an anhydrous, aprotic solvent such as toluene or THF is added a strong base (1.1 eq) at room temperature under an inert atmosphere. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used bases for this transformation.[5] To avoid transesterification, it is preferable to use a base with the same alkoxide as the ester. In this case, sodium methoxide is a suitable choice.

-

Cyclization: The reaction mixture is heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidic Workup: After the reaction is complete, the mixture is cooled to room temperature and then carefully acidified with a dilute acid, such as 1 M hydrochloric acid, to protonate the enolate and yield the final product.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.

Caption: Synthetic workflow for this compound.

Process Considerations and Optimization

Several factors can influence the efficiency and outcome of the Dieckmann condensation:

| Parameter | Consideration | Rationale |

| Base Selection | A strong, non-nucleophilic base is preferred for the precursor synthesis to avoid side reactions. For the cyclization, an alkoxide base matching the ester is ideal to prevent transesterification.[3] | LDA and NaH are effective for generating the initial enolate without competing nucleophilic attack. Sodium methoxide in the cyclization step minimizes the formation of mixed ester products. |

| Solvent | Anhydrous, aprotic solvents are essential. | Protic solvents will quench the enolate intermediate, halting the reaction. Common choices include THF, toluene, or diethyl ether.[2] |

| Temperature | Low temperatures for enolate formation prevent self-condensation of the starting materials. Elevated temperatures are typically required for the cyclization. | Controlling the temperature at each stage is crucial for maximizing the yield of the desired product. |

| Reaction Time | Sufficient time must be allowed for each step to proceed to completion. | Monitoring the reaction by TLC is recommended to determine the optimal reaction time. |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy group, the proton at the 2-position, and the methylene protons at the 3- and 5-positions. |

| ¹³C NMR | Resonances for the two carbonyl carbons (ketone and ester), the ester methoxy carbon, and the carbons of the tetrahydrofuran ring. |

| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (144.12 g/mol ).[10] |

Alternative Synthetic Approaches

While the Dieckmann condensation is a primary route, other methods for the synthesis of substituted tetrahydrofurans exist and could be adapted for the synthesis of the target molecule. These include:

-

Intramolecular Michael Addition: A suitably functionalized acyclic precursor could undergo an intramolecular Michael addition to form the tetrahydrofuranone ring.

-

Oxidative Cyclization of Dienes: Certain transition metal-catalyzed oxidative cyclizations of dienes can lead to the formation of functionalized tetrahydrofuran rings.

These alternative routes may offer advantages in terms of stereocontrol or functional group tolerance but often require more complex starting materials or specialized catalysts.

Conclusion